(2-Methoxynaphthalen-1-yl)methanesulfonyl chloride
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Overview
Description
- It belongs to the class of sulfonyl chlorides, which are important intermediates in organic synthesis.
- The compound contains a naphthalene ring substituted with a methoxy group and a sulfonyl chloride functional group.
(2-Methoxynaphthalen-1-yl)methanesulfonyl chloride: , is a chemical compound with the molecular formula .
Preparation Methods
- One synthetic route involves the coupling of 1-ethynyl-2-methoxynaphthalene with p-toluenesulfonyl chloride in pyridine. The reaction proceeds at room temperature, followed by treatment with hydrochloric acid and extraction with ethyl acetate .
- Another method utilizes 2-bromoaniline as a starting material. It reacts with 1-ethynyl-2-methoxynaphthalene in DMF (dimethylformamide) with palladium catalysts and copper iodide. The reaction occurs at elevated temperature .
Chemical Reactions Analysis
- Common reagents include amines, bases, and reducing agents.
- Major products depend on the specific reaction conditions and substrates.
(2-Methoxynaphthalen-1-yl)methanesulfonyl chloride: can undergo various reactions, including:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its reactivity.
Biology: May serve as a probe or labeling reagent in biological studies.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on its specific application.
- In biological systems, it may interact with specific protein targets, affecting cellular processes.
Comparison with Similar Compounds
- While there are related sulfonyl chlorides, the unique combination of a methoxynaphthalene group and a sulfonyl chloride moiety distinguishes (2-Methoxynaphthalen-1-yl)methanesulfonyl chloride .
- Similar compounds include other sulfonyl chlorides and naphthalene derivatives.
Properties
Molecular Formula |
C12H11ClO3S |
---|---|
Molecular Weight |
270.73 g/mol |
IUPAC Name |
(2-methoxynaphthalen-1-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C12H11ClO3S/c1-16-12-7-6-9-4-2-3-5-10(9)11(12)8-17(13,14)15/h2-7H,8H2,1H3 |
InChI Key |
HBZVSYOOEKTBSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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